molecular formula C₂₀H₃₃N₃O₃ B1147041 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea CAS No. 391053-61-4

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea

Cat. No. B1147041
CAS RN: 391053-61-4
M. Wt: 363.49
InChI Key:
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Description

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea exerts its pharmacological effects by inhibiting GSK-3, which is involved in various signaling pathways. GSK-3 regulates the activity of various transcription factors, including β-catenin, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes the accumulation of β-catenin, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to have various biochemical and physiological effects. In cancer cells, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes insulin secretion by activating the β-catenin signaling pathway. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea promotes neuronal differentiation by activating the Wnt signaling pathway.

Advantages and Limitations for Lab Experiments

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for GSK-3, making it an ideal tool for studying the role of GSK-3 in various cellular processes. However, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea also has limitations. It has a short half-life and can be rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. One area of research is to develop more potent and selective GSK-3 inhibitors that can overcome the limitations of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea. Another area of research is to investigate the therapeutic potential of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can focus on understanding the molecular mechanisms underlying the pharmacological effects of N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea, which can lead to the development of new therapeutic strategies.

Synthesis Methods

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorophenylisocyanate with cyclohexylamine, followed by the reaction of the resulting product with tert-butyl 2-amino-3-hydroxypropionate. The final step involves the reaction of the resulting product with phenylisocyanate to yield N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea.

Scientific Research Applications

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been extensively studied for its therapeutic potential in various diseases. In cancer research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has been shown to promote neuronal differentiation and protect against neuronal damage.

properties

CAS RN

391053-61-4

Molecular Formula

C₂₀H₃₃N₃O₃

Molecular Weight

363.49

synonyms

N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea; 

Origin of Product

United States

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